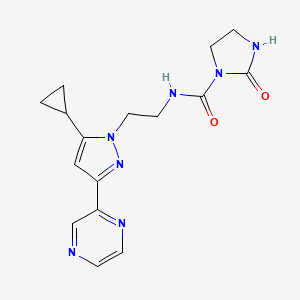
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H19N7O2 and its molecular weight is 341.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Compound Overview
- Chemical Formula: C16H19N7O2
- Molecular Weight: Approximately 341.37 g/mol
- CAS Number: 2034549-99-8
The structural features of this compound include a cyclopropyl group, a pyrazinyl moiety, and an imidazolidine core, which suggest diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that modify the core structure to enhance its biological properties. The synthesis can be summarized in the following steps:
- Preparation of the Pyrazole Derivative: The cyclopropyl and pyrazinyl groups are introduced through specific coupling reactions.
- Formation of the Imidazolidine Core: The imidazolidine ring is constructed via cyclization methods.
- Final Functionalization: The carboxamide group is introduced to complete the synthesis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, chalcone derivatives have been shown to induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal carcinoma) cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 5c | MCF7 | 9.5 | Inhibition of Survivin and AKT1 |
| Compound 5c | HEP2 | 12 | Induction of apoptosis |
| Doxorubicin | MCF7 | 5.5 | DNA intercalation |
| Doxorubicin | HEP2 | 11 | DNA intercalation |
These findings suggest that the compound may share similar mechanisms, potentially involving apoptosis induction and modulation of key signaling pathways such as Wnt/β-Catenin and MAPK pathways .
Enzyme Inhibition
This compound may also exhibit enzyme inhibition properties that contribute to its biological activity. Inhibitors targeting COX enzymes have shown promise in reducing inflammation and cancer proliferation, indicating a potential application for this compound in anti-inflammatory therapies .
Case Studies
A notable study examined the effects of similar compounds on cell cycle regulation and apoptosis in cancer cells. The results indicated that these compounds could significantly downregulate pro-survival proteins such as Survivin and AKT1, leading to increased apoptosis rates in treated cells .
Table 2: Gene Expression Modulation by Compound 5c
| Gene | Expression Level (Fold Change) |
|---|---|
| Survivin | 0.632 ± 0.0618 |
| IL-1B | Downregulated |
| COX-2 | 0.502 ± 0.073 |
| AKT1 | 0.402 ± 0.068 |
These results highlight the compound's potential mechanism of action through gene expression modulation, which may enhance its therapeutic efficacy against cancer.
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c24-15-19-5-7-22(15)16(25)20-6-8-23-14(11-1-2-11)9-12(21-23)13-10-17-3-4-18-13/h3-4,9-11H,1-2,5-8H2,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGHCESCBFKMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)N3CCNC3=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













